tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . This compound is characterized by its complex structure, which includes a tert-butyl group, a cyclopropyl group, and a piperazine ring. It is commonly used in chemical and pharmaceutical research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 3-methylpiperazine-1-carboxylate with cyclopropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Alkyl halides, in the presence of a base like potassium carbonate or sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of cyclopropyl and tert-butyl groups on biological activity. It can serve as a model compound for investigating the interactions of piperazine derivatives with biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for the design of novel catalysts and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyclopropyl and tert-butyl groups can influence the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Comparison: tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate is unique due to the presence of both cyclopropyl and tert-butyl groups, which are not commonly found together in similar compounds. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-14-13(4,9-15)10-5-6-10/h10,14H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTLMPCHAWLGFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C(=O)OC(C)(C)C)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173999-29-4 |
Source
|
Record name | tert-butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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